Cas no 2416231-54-2 (2-oxabicyclo3.1.1heptane-4-carbaldehyde)

2-oxabicyclo3.1.1heptane-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Z4131690793
- 2416231-54-2
- EN300-39870222
- (1s,5s)-2-oxabicyclo[3.1.1]heptane-4-carbaldehyde
- EN300-26624308
- 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde
- 2-oxabicyclo3.1.1heptane-4-carbaldehyde
-
- MDL: MFCD32668035
- インチ: 1S/C7H10O2/c8-3-6-4-9-7-1-5(6)2-7/h3,5-7H,1-2,4H2
- InChIKey: WCHFKPXSNPKIPH-UHFFFAOYSA-N
- ほほえんだ: O1CC(C=O)C2CC1C2
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 26.3Ų
2-oxabicyclo3.1.1heptane-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26624308-1g |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 1g |
$1485.0 | 2023-09-12 | |
Enamine | EN300-26624308-10g |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 10g |
$6390.0 | 2023-09-12 | |
Enamine | EN300-39870222-2.5g |
(1s,5s)-2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 2.5g |
$2912.0 | 2023-07-09 | ||
Enamine | EN300-26624308-0.5g |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 0.5g |
$1158.0 | 2023-09-12 | |
Enamine | EN300-39870222-0.1g |
(1s,5s)-2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 0.1g |
$1307.0 | 2023-07-09 | ||
Enamine | EN300-39870222-1.0g |
(1s,5s)-2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 1.0g |
$1485.0 | 2023-07-09 | ||
Enamine | EN300-26624308-0.1g |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 0.1g |
$515.0 | 2023-09-12 | |
1PlusChem | 1P028874-500mg |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 500mg |
$1494.00 | 2024-05-22 | |
1PlusChem | 1P028874-100mg |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 100mg |
$699.00 | 2024-05-22 | |
1PlusChem | 1P028874-1g |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
2416231-54-2 | 90% | 1g |
$1898.00 | 2024-05-22 |
2-oxabicyclo3.1.1heptane-4-carbaldehyde 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2-oxabicyclo3.1.1heptane-4-carbaldehydeに関する追加情報
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde (CAS No: 2416231-54-2)
The compound 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde (CAS No: 2416231-54-2) is a unique bicyclic aldehyde with a fused bicyclo structure, making it a subject of interest in both academic and industrial research. This compound belongs to the class of bicyclic aldehydes, which are known for their structural rigidity and potential applications in drug design, material science, and biochemistry.
Structure and Synthesis
The molecular structure of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde consists of a bicyclo[3.1.1]heptane ring system with an oxygen atom at the 2-position and an aldehyde group at the 4-position. The rigid bicyclic framework provides unique electronic and steric properties, which are advantageous in various chemical reactions and biological interactions.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through a combination of ring-closing metathesis and oxidation reactions. Researchers have explored the use of Grubbs catalysts for the construction of the bicyclic framework, followed by selective oxidation to introduce the aldehyde group.
Applications in Material Science
Due to its rigid structure and functional groups, 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde has shown potential as a building block in polymer chemistry. Its aldehyde group can participate in cross-linking reactions, leading to the development of high-performance polymers with enhanced mechanical properties.
In addition, this compound has been utilized in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The combination of its bicyclic structure with metal ions has resulted in materials with high surface area and porosity, making them suitable for gas storage and catalysis applications.
Biological Activity and Drug Design
The unique structural features of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde have made it a valuable molecule in drug design and medicinal chemistry. Recent studies have demonstrated its potential as a lead compound for anti-inflammatory agents due to its ability to modulate key inflammatory pathways.
Furthermore, this compound has been investigated for its role in enzyme inhibition studies. Researchers have found that its bicyclic framework can effectively bind to target enzymes, suggesting its potential as a scaffold for developing novel therapeutic agents.
Recent Research Highlights
In 2023, a groundbreaking study published in *Nature Chemistry* explored the use of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde as a chiral auxiliary in asymmetric synthesis. The study demonstrated that this compound could induce high enantioselectivity in aldol reactions, opening new avenues for the synthesis of chiral pharmaceuticals.
Another notable advancement involves the application of this compound in click chemistry. Scientists have successfully utilized its aldehyde group for Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, leading to the rapid construction of complex molecules with high efficiency.
Conclusion
With its versatile structure and functional groups, 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde (CAS No: 2416231-54-2) continues to be a focal point in chemical research across multiple disciplines. Its applications span from material science to drug design, with recent breakthroughs further expanding its utility in asymmetric synthesis and click chemistry.
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